REACTION_SMILES
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[Br-:13].[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][CH2:10][OH:11])[n:6][cH:7]1.[C:37](=[O:38])([OH:39])[O-:40].[CH3:14][C:15]1([CH3:24])[N:16]([O:17])[C:18]([CH3:19])([CH3:20])[CH2:21][CH2:22][CH2:23]1.[CH3:42][C:43](=[O:44])[CH3:45].[Cl:25][n:26]1[c:27](=[O:32])[n:28]([Cl:29])[c:30](=[O:31])[n:33]([Cl:34])[c:35]1=[O:36].[Na+:12].[Na+:41]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][C:10](=[O:11])[OH:32])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCC(C)(C)N1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1n(Cl)c(=O)n(Cl)c(=O)n1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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|
Type
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product
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Smiles
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O=C(O)CCc1ccc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |